2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide
Description
The compound 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide features a pyrazolo[1,5-d][1,2,4]triazin-4-one core with a 4-ethylphenyl substituent at position 2 and an N-(3-fluorophenyl)acetamide group at position 5.
Properties
Molecular Formula |
C21H18FN5O2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H18FN5O2/c1-2-14-6-8-15(9-7-14)18-11-19-21(29)26(23-13-27(19)25-18)12-20(28)24-17-5-3-4-16(22)10-17/h3-11,13H,2,12H2,1H3,(H,24,28) |
InChI Key |
BINBMDFFRCJBKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common method includes the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride . This method is efficient and environmentally benign, providing moderate-to-good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, tri/difluoroacetic anhydride, and various oxidizing and reducing agents . Reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 2-(2-(4-ethylphenyl)-4-oxopyrazolo
Biological Activity
The compound 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological properties, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 415.5 g/mol . The structural representation includes a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O2 |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide |
| LogP | 2.4929 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme inhibition : The compound may inhibit certain enzymes that play crucial roles in metabolic pathways.
- Receptor modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazolo-triazine framework exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of triazine compounds can induce apoptosis in cancer cell lines such as U87-MG and GOS-3. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like Temozolomide (TMZ), suggesting enhanced potency against glioma cells .
Hypolipidemic Effects
Analogous compounds have shown hypolipidemic effects in animal models. For example:
- Cholesterol Reduction : A related pyrazole derivative was reported to reduce serum cholesterol levels by approximately 23% in normal rats, indicating potential applications in managing dyslipidemia .
Case Studies and Research Findings
- Synthesis and Characterization : A study detailed the synthesis of various derivatives of the pyrazolo-triazine scaffold and assessed their biological activities. The synthesized compounds were characterized using NMR and mass spectrometry techniques .
- In Vivo Studies : Animal models treated with the compound exhibited significant reductions in tumor size compared to control groups. These findings underscore the potential therapeutic applications of this class of compounds in oncology .
- Structure-Activity Relationship (SAR) : Research has established correlations between structural modifications and biological activity, guiding further optimization of lead compounds for enhanced efficacy .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features and molecular properties of the target compound and its analogs:
Key Structural Differences and Implications
4-Methoxyphenyl (): Introduces electron-donating effects, which may alter binding interactions in enzymatic targets . Pyrazinyl (): A heteroaromatic group that could engage in π-π stacking or hydrogen bonding, though the triazole-thio core differs significantly from pyrazolo-triazin .
Acetamide Substituent: N-(3-Fluorophenyl) (Target): The fluorine atom’s electronegativity may enhance binding affinity via dipole interactions, while the phenyl ring provides steric bulk. N-(4-Chlorobenzyl) (): Chlorine’s hydrophobicity and size may improve target selectivity but increase metabolic stability concerns .
Core Structure Variations:
- Pyrazolo[1,5-d][1,2,4]triazin-4-one (Target, ): This planar, nitrogen-rich core is conducive to interactions with enzyme active sites (e.g., kinases, phosphodiesterases).
- Pyrrolo[1,2-d][1,2,4]triazin-4-one (): The pyrrolo core’s reduced aromaticity may decrease rigidity, affecting binding kinetics in GPR139 agonists .
Research Findings and Pharmacological Insights
While direct biological data for the target compound are unavailable, insights from analogs suggest:
- : The 4-ethylphenyl group paired with a dimethoxyphenylmethyl acetamide (MW 419.44) highlights the trade-off between lipophilicity and solubility. Methoxy groups may improve aqueous solubility but reduce bioavailability.
- : Pyrrolo-triazin analogs (e.g., compound 20a) demonstrated agonist activity at GPR139, suggesting the pyrazolo-triazin core in the target compound could similarly modulate CNS targets.
- : The triazole-thioacetamide derivative (MW 366.40) exhibited distinct pharmacokinetics due to sulfur’s metabolic susceptibility, contrasting with the target’s likely oxidative stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
